N-(2-aminoethyl)-1,2-oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-1,2-oxazole-5-carboxamide is a representative silane coupling agent. Silane coupling agents play a crucial role in bridging organic polymers and inorganic materials, enhancing various properties such as mechanical strength, electrical performance, water resistance, and aging resistance. This compound finds applications in diverse fields, including rubber, plastics, glass fibers, coatings, adhesives, and sealants.
Vorbereitungsmethoden
The synthesis of N-(2-aminoethyl)-1,2-oxazole-5-carboxamide involves the reaction of 1,2-oxazole-5-carboxylic acid with ethylenediamine. Here’s a synthetic route:
Reaction: Ethylenediamine reacts with 1,2-oxazole-5-carboxylic acid.
Conditions: The reaction typically occurs at elevated temperatures (around 120°C) in a suitable solvent.
Product: this compound is formed.
Analyse Chemischer Reaktionen
N-(2-aminoethyl)-1,2-oxazole-5-carboxamide can participate in various chemical reactions:
Hydrolysis: Reacts with water to form the corresponding silanol and ethylenediamine.
Condensation: Undergoes condensation reactions with other silanes or siloxanes.
Functionalization: Can be grafted onto surfaces (e.g., glass fibers, silica gel) to improve adhesion and compatibility.
Common reagents include silane coupling agents, solvents, and catalysts.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Polymer Composites: Enhances the mechanical properties of composite materials.
Glass Fiber Treatment: Improves adhesion between glass fibers and resin matrices.
Textile Finishing: Used as a textile treatment agent.
Drug Delivery: Functionalized mesoporous silica (SBA-15) incorporating N-(2-aminoethyl)-1,2-oxazole-5-carboxamide can control drug release.
Wirkmechanismus
The exact mechanism of action depends on the specific application. the compound’s amino and oxazole moieties likely contribute to its reactivity and bonding capabilities.
Vergleich Mit ähnlichen Verbindungen
While N-(2-aminoethyl)-1,2-oxazole-5-carboxamide is unique in its structure, similar silane coupling agents include [3-(2-aminoethylamino)propyl]trimethoxysilane and related derivatives . These compounds share the ability to enhance material properties and promote adhesion.
Eigenschaften
Molekularformel |
C6H9N3O2 |
---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c7-2-4-8-6(10)5-1-3-9-11-5/h1,3H,2,4,7H2,(H,8,10) |
InChI-Schlüssel |
WJLJRRABKPMKAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(ON=C1)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.